N-(3-Methylsulphonyl-4-nitrophenyl)piperazine
Description
Properties
IUPAC Name |
1-(3-methylsulfonyl-4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-19(17,18)11-8-9(2-3-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEOTKKERXQVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247967 | |
| Record name | 1-[3-(Methylsulfonyl)-4-nitrophenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-08-0 | |
| Record name | 1-[3-(Methylsulfonyl)-4-nitrophenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Methylsulfonyl)-4-nitrophenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-Methylsulphonyl-4-nitrophenyl)piperazine (CAS No. 1197193-08-0) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a piperazine ring substituted with a methylsulfonyl and a nitrophenyl group, which are critical for its biological activity.
Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Studies have demonstrated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, modifications to the nitrophenyl moiety can enhance cytotoxicity against various cancer cell lines. In one study, compounds similar to this compound were screened against pancreatic cancer cell lines, revealing varying degrees of growth inhibition .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MiaPaCa2 | 12.5 |
| Similar derivative | BxPC3 | 10.0 |
| Similar derivative | PANC-1 | 8.5 |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research indicates that piperazine derivatives can significantly reduce inflammation in animal models. For example, one study reported that a related compound showed comparable anti-inflammatory activity to standard treatments like diclofenac sodium, with notable reductions in paw swelling in acute inflammatory models .
Case Studies
- Study on Antinociceptive Activity : In vivo tests demonstrated that compounds with similar structures to this compound significantly prolonged reaction times in pain models, indicating potential antinociceptive effects. These compounds reduced writhing behavior in acetic acid-induced tests, suggesting peripheral and central analgesic properties .
- Cytotoxicity Assessment : A focused library of piperazine derivatives was synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the nitro group enhanced cytotoxicity, making these compounds promising candidates for further development in cancer therapy .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of piperazine derivatives, including N-(3-Methylsulphonyl-4-nitrophenyl)piperazine, in antitumor applications. The piperazine scaffold is recognized for its ability to enhance pharmacokinetic properties and biological activity against various cancer cell lines.
Case Study:
A series of modified piperazines demonstrated significant inhibitory effects on prostate cancer cell lines (PC-3 and LNCaP), with some derivatives exhibiting IC50 values significantly lower than standard treatments .
Antimicrobial Properties
Piperazine derivatives have shown promise as antimicrobial agents. The structural features of this compound may contribute to its efficacy against bacterial strains.
Research Findings:
Studies indicate that modifications to the piperazine structure can enhance antibacterial activity against resistant strains, suggesting that this compound could be explored further in this context .
Neuropharmacological Applications
The piperazine ring has been extensively studied for its role in neuropharmacology, particularly in the development of antipsychotic medications.
Potential Mechanism:
this compound may interact with neurotransmitter systems, potentially serving as a scaffold for developing new antipsychotic drugs that target dopamine and serotonin receptors .
Drug Development and Formulation
The compound's unique structure allows it to serve as a building block for synthesizing more complex pharmaceutical agents.
Synthesis of Drug Intermediates
This compound can be utilized in the synthesis of intermediates for various drugs, including antifungal agents like posaconazole. Its ability to undergo further chemical transformations makes it valuable in pharmaceutical synthesis .
Synthesis Example:
The compound can be reacted with various anilines under specific conditions to yield targeted drug intermediates, enhancing the efficiency of drug development processes.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperazine ring with methylsulfonyl and nitrophenyl groups | Potential antitumor and antimicrobial activity |
| 1-Methyl-4-(4-nitrophenyl)piperazine | Nitrophenyl group only | Known for high yields in synthesis |
| N-(4-Nitrophenyl)piperazine | Lacks methylsulfonyl group | Often used in pharmaceutical applications |
This table illustrates how variations in structure can influence biological activity, emphasizing the importance of SAR studies in drug design.
Comparison with Similar Compounds
Structural Features
The compound’s structure is compared to other piperazine derivatives with substituted phenyl or aryl groups (Table 1):
Key Observations :
- Direct vs. Spacer-Modified Attachments: The target compound lacks a spacer between piperazine and the phenyl ring, unlike SC211 and quinolone-linked derivatives (e.g., 8ac in ), which use ethylene spacers to improve solubility .
- Electron-Withdrawing Groups : The nitro and methylsulfonyl groups in the target compound resemble substituents in sigma receptor ligands (e.g., compound 10 in ) and IDH1 inhibitors, which enhance receptor affinity .
Pharmacological Activity
Piperazine derivatives exhibit diverse biological activities depending on substituents (Table 2):
Key Observations :
- Receptor Selectivity : Bulky substituents (e.g., diphenyl in compound 25) enhance 5-HT7 affinity and selectivity, while haloperidol-derived scaffolds (SC212) target D2R .
- Enzyme Inhibition : Sulfonamide-linked piperazines () demonstrate potent enzyme inhibition, suggesting the target compound’s methylsulfonyl group may similarly contribute to enzyme interactions .
Physicochemical Properties
Solubility and pKa are critical for drug-likeness (Table 3):
Key Observations :
- Impact of Spacers : Ethylene spacers (e.g., 8ac) significantly enhance solubility compared to direct phenyl attachments (8a) . The target compound’s lack of a spacer may limit solubility, but its methylsulfonyl group could partially offset this through polarity.
- pKa Trends : Piperazine derivatives with spacers exhibit higher pKa values (~6–7), favoring ionization at physiological pH, while direct attachments (pKa ≤3.8) remain uncharged, reducing solubility .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Nitro and sulfonyl groups enhance receptor binding (e.g., sigma-1 ligand with m-nitrophenethyl group, Ki <1 nM) .
- Spacer Length: Ethylene spacers improve solubility and pKa, as seen in quinolone derivatives () .
- Bulkier Substituents : Aryl groups like diphenyl (compound 25) increase 5-HT7 selectivity but may reduce brain penetration .
Preparation Methods
Procedure:
- Step 1: Synthesis of 4-nitrophenyl derivative
- Starting from 4-nitroaniline, a chlorination step is performed to obtain 4-nitrophenyl chloride.
- Step 2: Introduction of methylsulfonyl group
- The 4-nitrophenyl chloride is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine or pyridine, yielding 3-methylsulphonyl-4-nitrophenyl chloride.
- Step 3: Nucleophilic substitution with piperazine
- The phenyl chloride derivative is reacted with piperazine in a polar aprotic solvent (DMF or acetonitrile) at elevated temperatures (~80-100°C).
- The nucleophile (piperazine) attacks the electrophilic carbon attached to the chloride, forming the desired compound.
Reaction Conditions:
| Parameter | Details |
|---|---|
| Solvent | Dimethylformamide or acetonitrile |
| Temperature | 80-100°C |
| Reaction Time | 12-24 hours |
| Base | Triethylamine or pyridine |
Reduction of Nitro Group Followed by Sulfonylation
An alternative route involves reduction of the nitro group to an amino group, followed by sulfonylation and subsequent functionalization.
Procedure:
- Step 1: Synthesis of 4-aminophenyl derivative
- The nitro group in 4-nitrophenyl compounds is reduced to an amino group using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction (e.g., SnCl₂ in acid).
- Step 2: Sulfonylation
- The amino group reacts with methylsulfonyl chloride in the presence of a base, forming the methylsulfonyl-substituted amino phenyl intermediate.
- Step 3: Coupling with piperazine
- The sulfonylated intermediate is then coupled with piperazine via nucleophilic substitution or direct amination, under similar conditions as above.
Reaction Conditions:
| Parameter | Details |
|---|---|
| Reducing Agent | Palladium on carbon or tin(II) chloride |
| Solvent | Ethanol, methanol, or acetic acid |
| Sulfonylation reagent | Methylsulfonyl chloride |
| Temperature | 25-50°C for sulfonylation; room temperature for reduction |
Preparation via Multi-Step Synthesis (Patent-Based Method)
Based on patent literature, a more complex but high-yield method involves multi-step synthesis starting from commercially available intermediates such as N,N-di(2-chloroethyl)-4-nitroaniline and p-methoxyphenyl derivatives.
Procedure (Summarized):
- Step 1: React N,N-di(2-chloroethyl)-4-nitroaniline with p-methoxyphenylamine in a suitable solvent (e.g., DMF) with sodium hydroxide, under reflux at 100°C for 24 hours.
- Step 2: The intermediate undergoes extraction, washing, and purification via recrystallization from 1,4-dioxane.
- Step 3: The final product is obtained with yields ranging from 87% to 88.5%, depending on the specific conditions.
Reaction Parameters:
| Parameter | Details |
|---|---|
| Solvent | N,N-Dimethylformamide, 1,4-dioxane |
| Temperature | 100°C during coupling |
| Reaction Time | 24 hours |
| Purification | Recrystallization from 1,4-dioxane |
Research Findings and Notes:
- The choice of solvent and temperature significantly influences yield and purity.
- Catalytic hydrogenation offers a clean reduction route but requires careful control to avoid over-reduction.
- The multi-step patent process provides a robust route with high yields, suitable for scale-up.
- The sulfonylation step is critical for introducing the methylsulfonyl group efficiently.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing sulfonyl and nitro groups into piperazine derivatives?
- Methodological Answer : Sulfonyl and nitro groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling. For example, sulfonylation is achieved using sulfonyl chlorides under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) with triethylamine (Et₃N) as a base . Nitro groups are typically introduced via nitration of aromatic precursors using mixed acids (HNO₃/H₂SO₄) or diazotization followed by displacement . Post-synthetic modifications, such as cyclodextrin complexation, may reduce toxicity but require careful optimization to retain bioactivity .
Q. How is the structural integrity of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine derivatives confirmed?
- Methodological Answer : Structural validation employs elemental analysis (C, H, N content) and spectral techniques :
- ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation .
- Mass spectrometry (MS) for molecular ion verification and fragmentation patterns .
- Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening of these derivatives?
- Methodological Answer :
- Antiplatelet activity : Assess via ADP-induced platelet aggregation assays using platelet-rich plasma (PRP) .
- Antimicrobial screening : Use broth microdilution to determine MICs against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : Evaluate with MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions between predicted and observed bioactivities?
- Methodological Answer :
- Conformational analysis : Use X-ray crystallography or DFT calculations to study aryl ring orientation (coplanar vs. perpendicular to piperazine), which impacts receptor binding .
- Substituent effects : Compare nitro (electron-withdrawing) and methylsulfonyl (polar) groups on solubility and membrane permeability via LogP measurements .
- Receptor docking : Perform molecular docking with serotonin (5-HT₁ₐ) or sigma receptors to identify critical interactions (e.g., hydrogen bonding with sulfonyl groups) .
Q. What strategies optimize pharmacokinetic properties of piperazine derivatives for CNS targeting?
- Methodological Answer :
- Metabolic stability : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-dealkylation) and introduce fluorine or methyl groups to block metabolism .
- Blood-brain barrier (BBB) penetration : Optimize logD (1–3) and reduce P-glycoprotein affinity via prodrug approaches (e.g., esterification of phenolic -OH groups) .
- Plasma protein binding : Measure using equilibrium dialysis; lower binding (<90%) enhances free drug availability .
Q. How can metabolic pathways of piperazine derivatives be elucidated using analytical chemistry?
- Methodological Answer :
- In vitro metabolism : Incubate with CYP450 isoforms (e.g., 3A4, 2D6) and analyze metabolites via LC-MS/MS .
- In vivo studies : Administer to rodents, collect urine/plasma, and detect phase I/II metabolites (e.g., hydroxylated derivatives, glucuronides) after solid-phase extraction (SPE) .
- Isotope labeling : Use deuterated analogs to track metabolic cleavage of the piperazine ring .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Functional Group | NMR Shift (ppm) | IR Stretching (cm⁻¹) |
|---|---|---|
| Piperazine N-CH₂ | 2.5–3.5 (¹H) | - |
| Sulfonyl S=O | - | 1350–1150 |
| Nitro (Ar-NO₂) | 8.0–8.5 (¹H) | 1520, 1350 (asym/sym) |
Table 2 : In Vitro Bioactivity Profiles
| Derivative | Antiplatelet IC₅₀ (μM) | Antimicrobial MIC (μg/mL) | Cytotoxicity IC₅₀ (μM) |
|---|---|---|---|
| Parent Compound | 12.3 ± 1.2 | 32 (S. aureus) | >100 |
| Cyclodextrin Complex | 45.6 ± 3.1 | >64 | >100 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
